molecular formula C9H9BrO2 B2569542 (R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1142953-55-6

(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B2569542
CAS No.: 1142953-55-6
M. Wt: 229.073
InChI Key: QYLFKNVZIFTCIY-ZETCQYMHSA-N
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Description

®-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of benzo[b][1,4]dioxines. This compound is characterized by the presence of a bromomethyl group attached to a dihydrobenzo[b][1,4]dioxine ring system. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor. One common method is the bromination of 2,3-dihydrobenzo[b][1,4]dioxine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of ®-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

®-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine
  • 2-(iodomethyl)-2,3-dihydrobenzo[b][1,4]dioxine
  • 2-(methyl)-2,3-dihydrobenzo[b][1,4]dioxine

Uniqueness

®-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3R)-3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLFKNVZIFTCIY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142953-55-6
Record name 2-Bromomethyl-1,4-benzodioxane, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142953556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-(Bromomethyl)-2,3-dihydro-1,4-benzodioxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-BROMOMETHYL-1,4-BENZODIOXANE, (R)-
Source FDA Global Substance Registration System (GSRS)
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